molecular formula C13H18N2O2 B1465894 2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one CAS No. 1338675-19-6

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one

Cat. No.: B1465894
CAS No.: 1338675-19-6
M. Wt: 234.29 g/mol
InChI Key: HOKQNBYKALWWHO-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Substitution with Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one: Lacks the methoxy group, which may affect its pharmacological properties.

    2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and biological activity.

    2-(3-Aminopyrrolidin-1-yl)-1-(3-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, which may influence its chemical and biological properties.

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)13(16)9-15-6-5-11(14)8-15/h2-4,7,11H,5-6,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKQNBYKALWWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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